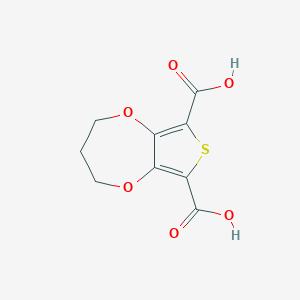

3,4-Propylenedioxythiophene-2,5-dicarboxylic acid

Description

Propriétés

IUPAC Name |

3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine-6,8-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O6S/c10-8(11)6-4-5(7(16-6)9(12)13)15-3-1-2-14-4/h1-3H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLQXEPXGNPDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(SC(=C2OC1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445111 | |

| Record name | 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177364-98-6 | |

| Record name | 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism

-

Stage 1 : Formation of the 3,4-alkylenedioxy ring via double Mitsunobu reactions.

-

Stage 2 : Decarboxylation of ester groups to yield the dicarboxylic acid.

-

Stage 3 : Purification via recrystallization or column chromatography.

Key reagents include 1,3-dibromopropane (for propylenedioxy bridging) and sodium hydride as a base. Solvent systems such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are employed at 80–120°C to facilitate ring closure.

Optimization Parameters

-

Solvent Polarity : Higher polarity solvents (e.g., DMF) enhance reaction rates but require stringent moisture control.

-

Stoichiometry : A 1:1 molar ratio of dihalide to thiophene ester prevents cross-linking.

-

Temperature : Reactions at 100°C yield 85–90% purity, while 120°C improves cyclization efficiency.

Electrochemical Polymerization

Electrochemical methods enable direct synthesis of poly(3,4-propylenedioxythiophene) (PProDOT) derivatives, which are subsequently hydrolyzed to the dicarboxylic acid.

Procedure

-

Monomer Preparation : 3,4-Propylenedioxythiophene esters are electropolymerized onto conductive substrates (e.g., indium tin oxide).

-

Hydrolysis : The polymerized ester undergoes saponification using aqueous NaOH or KOH, yielding the dicarboxylic acid.

This method achieves 70–75% conversion efficiency, with cyclic voltammetry confirming redox activity at −0.2 V to +0.6 V (vs. Ag/AgCl).

Oxidative Coupling in Microemulsion Systems

Microemulsion-based synthesis enhances solubility and reaction homogeneity. A cyclohexane/dodecyl benzenesulfonic acid (DBSA)/water system facilitates oxidative coupling of thiophene precursors.

Reaction Conditions

| Parameter | Value/Range |

|---|---|

| Temperature | 60–80°C |

| Oxidant | FeCl₃ or (NH₄)₂S₂O₈ |

| Reaction Time | 12–24 hours |

| Yield | 65–80% |

This method reduces side reactions and improves molecular weight control, critical for electronic applications.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Alkylene Dihalide | 85–90 | 95–98 | High | No intermediate isolation |

| Electrochemical | 70–75 | 90–92 | Moderate | Direct polymer integration |

| Microemulsion Oxidative | 65–80 | 88–90 | High | Enhanced solubility control |

Industrial-Scale Production Considerations

Industrial adaptation of the alkylene dihalide method involves:

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the electronic properties of the compound.

Substitution: Substitution reactions can introduce different functional groups to the compound, enhancing its versatility.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in different applications such as electrochromic devices and organic semiconductors .

Applications De Recherche Scientifique

Applications in Organic Electronics

ProDOT is primarily utilized in the fabrication of organic electronic devices due to its excellent electrical conductivity and stability. The following applications highlight its significance:

Organic Light-Emitting Diodes (OLEDs)

ProDOT serves as a key component in OLEDs, which are used in displays and lighting. Its electron-rich properties enhance charge transport within the device, improving efficiency and brightness.

Organic Photovoltaics (OPVs)

In OPVs, ProDOT acts as a donor material, facilitating efficient charge separation and transport. Research indicates that incorporating ProDOT can significantly enhance the power conversion efficiency of solar cells.

Sensors

ProDOT-based materials are employed in various sensors, including chemical and biosensors. Its ability to interact with different molecules allows for sensitive detection of analytes.

Applications in Bioelectronics

The biocompatibility and conductivity of ProDOT make it suitable for bioelectronic applications:

Neural Interfaces

ProDOT is used in neural probes due to its flexibility and electrical properties, enabling effective communication with neural tissues without causing significant damage.

Drug Delivery Systems

In drug delivery, ProDOT can be functionalized to create systems that release therapeutic agents in response to specific stimuli, enhancing treatment efficacy.

Case Studies and Research Findings

Several studies have documented the effectiveness of ProDOT in various applications:

- A study published in Chemistry of Materials demonstrated that ProDOT derivatives can be used as fast electrochromics with high contrast ratios .

- Research highlighted in Nano Letters explored the use of multifunctional ProDOT binders for lithium-ion batteries, showcasing improved performance metrics.

- Another investigation focused on the synthesis and application of ProDOT-based polymers for enhanced electronic properties in organic photovoltaics.

Mécanisme D'action

The mechanism by which 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid exerts its effects involves its electron-rich nature, which allows it to conduct electricity efficiently. The compound interacts with various molecular targets and pathways, enhancing the properties of the materials it is incorporated into. This makes it a valuable component in the development of advanced electronic devices .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of ProDOT and Comparable Compounds

Detailed Comparisons

ProDOT vs. Thiophene-2,5-dicarboxylic Acid (TDC)

- Electronic Properties : ProDOT’s propylenedioxy group enhances electron density and conjugation, leading to superior conductivity compared to TDC. TDC’s rigid structure is ideal for metal-organic frameworks (MOFs) but lacks solubility for electronic applications .

- Applications : ProDOT is used in battery cathodes (e.g., SA-PProDOT binders in LiFePO4 cathodes) and electrochromic devices, whereas TDC forms stable coordination polymers for gas storage or catalysis .

ProDOT vs. Nitro-TDC Derivatives

ProDOT vs. Polythiophene Precursors

ProDOT vs. Furan-Based Analogues

- Heteroatom Impact: FDCA’s furan ring (oxygen heteroatom) reduces electron delocalization compared to ProDOT’s thiophene (sulfur), resulting in lower conductivity.

Activité Biologique

3,4-Propylenedioxythiophene-2,5-dicarboxylic acid (ProDOT) is a compound that has garnered attention in various fields, particularly in materials science and medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

ProDOT is characterized by its unique thiophene structure with two carboxylic acid functional groups and a propylene dioxy bridge. Its chemical formula is , and it exhibits properties that make it suitable for applications in organic electronics and as a potential therapeutic agent.

Synthesis Methods

ProDOT can be synthesized through various methods, including:

- Esterification Reactions : A one-step process involving cyclohexane and dodecyl benzenesulfonic acid has been reported for the synthesis of ProDOT .

- Electrochemical Polymerization : This method allows for the formation of conductive polymer films from ProDOT, which can be utilized in sensors and electronic devices .

Anticancer Properties

Research indicates that ProDOT derivatives exhibit significant anticancer activity. A study highlighted the cytotoxic effects of ProDOT on non-small cell lung cancer (NSCLC) cell lines, demonstrating its potential as an anticancer agent . The mechanism appears to involve the induction of apoptosis in cancer cells.

Antimicrobial Activity

ProDOT has shown promising antimicrobial properties against various bacterial strains. Its effectiveness was evaluated using standard antimicrobial susceptibility tests, revealing significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes is hypothesized to contribute to its antimicrobial effects.

Neuroprotective Effects

Recent studies suggest that ProDOT may possess neuroprotective properties. In vitro experiments demonstrated that it could mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

- Cytotoxicity in Cancer Cells : In a controlled study, ProDOT was tested against A549 and HCC44 cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics .

- Antimicrobial Efficacy : A series of experiments conducted with ProDOT derivatives showed enhanced antibacterial activity compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, highlighting ProDOT's potential as an alternative treatment option .

Research Findings Summary Table

Q & A

Q. How is this compound integrated into conductive polymers, and what properties make it suitable for electrochemical applications?

- Methodology : Electropolymerization or oxidative chemical polymerization is used to synthesize poly(this compound) (PProDOT). The dicarboxylic acid groups enhance hydrophilicity and ionic conductivity, making it effective as a binder in lithium-ion battery cathodes. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are used to evaluate redox activity and charge-transfer resistance .

Advanced Research Questions

Q. How do post-synthetic modifications (e.g., esterification or coordination with metal ions) alter the electronic and thermal properties of this compound derivatives?

- Methodology :

- Esterification : Replacing -COOH with ester groups (-COOR) reduces hydrophilicity but increases solubility in organic solvents, enabling tunable processing for thin-film devices.

- Coordination polymers : Reaction with transition metals (e.g., Cu²⁺ or Zn²⁺) forms metal-organic frameworks (MOFs), characterized by X-ray diffraction and thermogravimetric analysis (TGA) to assess thermal stability (~250–400°C decomposition) .

Q. What strategies resolve contradictions in reported electrochemical performance of PProDOT-based composites in high-energy-density batteries?

- Methodology : Discrepancies in cycling stability (e.g., 80% vs. 70% capacity retention after 100 cycles) often stem from variations in:

- Polymerization degree : Gel permeation chromatography (GPC) to confirm molecular weight distribution.

- Composite homogeneity : Scanning electron microscopy (SEM) to identify phase separation.

- Binder-electrode compatibility : Adhesion testing (e.g., peel strength measurements) .

Q. Can computational methods predict the coordination geometry of this compound in MOFs, and how do these predictions align with experimental data?

- Methodology : Density functional theory (DFT) calculations model ligand-metal binding energies and preferred coordination sites (e.g., carboxylate oxygens vs. thiophene sulfur). Experimental validation via X-ray absorption spectroscopy (XAS) and pair distribution function (PDF) analysis confirms predicted geometries .

Critical Research Findings

- Battery Applications : Sodium alginate-poly(this compound) (SA-PProDOT) binders improve LiFePO₄ cathode stability, achieving 150 mAh/g capacity at 1C rate due to enhanced electrolyte wettability .

- MOF Design : The dicarboxylate groups enable strong coordination with lanthanides (e.g., Nd³⁺), forming 2D frameworks with luminescent properties applicable to UV sensors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.